molecular formula C18H28N4O10 B14356609 Acetylaspartyl-valyl-aspartyl-alanine CAS No. 93620-52-1

Acetylaspartyl-valyl-aspartyl-alanine

Cat. No.: B14356609
CAS No.: 93620-52-1
M. Wt: 460.4 g/mol
InChI Key: BHXJNTBLFUDSSF-AEHQLWAISA-N
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Description

Acetylaspartyl-valyl-aspartyl-alanine (Ac-Asp-Val-Asp-Ala) is a synthetic tetrapeptide featuring an acetylated N-terminal aspartyl residue, followed by valyl, aspartyl, and alanyl residues. The acetyl group enhances metabolic stability, while the aspartyl residues may confer chelating or signaling properties.

Properties

CAS No.

93620-52-1

Molecular Formula

C18H28N4O10

Molecular Weight

460.4 g/mol

IUPAC Name

(3S)-3-acetamido-4-[[(2S)-1-[[(2S)-3-carboxy-1-[[(1S)-1-carboxyethyl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C18H28N4O10/c1-7(2)14(22-16(29)10(5-12(24)25)20-9(4)23)17(30)21-11(6-13(26)27)15(28)19-8(3)18(31)32/h7-8,10-11,14H,5-6H2,1-4H3,(H,19,28)(H,20,23)(H,21,30)(H,22,29)(H,24,25)(H,26,27)(H,31,32)/t8-,10-,11-,14-/m0/s1

InChI Key

BHXJNTBLFUDSSF-AEHQLWAISA-N

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)C

Canonical SMILES

CC(C)C(C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetylaspartyl-valyl-aspartyl-alanine typically involves the stepwise coupling of the individual amino acids. The process begins with the protection of the amino and carboxyl groups to prevent unwanted side reactions. Common protecting groups include carbobenzoxy (Cbz) and tert-butoxycarbonyl (Boc). The protected amino acids are then activated using reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to form peptide bonds under mild conditions .

Industrial Production Methods

Industrial production of peptide compounds like this compound often involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The use of automated peptide synthesizers has streamlined this process, making it more efficient and scalable .

Chemical Reactions Analysis

Types of Reactions

Acetylaspartyl-valyl-aspartyl-alanine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can result in the cleavage of disulfide bonds .

Scientific Research Applications

Acetylaspartyl-valyl-aspartyl-alanine has several scientific research applications:

Mechanism of Action

The mechanism of action of acetylaspartyl-valyl-aspartyl-alanine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets through hydrogen bonding, hydrophobic interactions, and electrostatic forces. This binding can modulate the activity of the target protein, leading to various biological effects .

Comparison with Similar Compounds

Rusalatide Acetate (CAS 875455-82-6)

  • Structure : A 19-residue peptide with the sequence L-Alanylglycyl-L-tyrosyl-L-lysyl-L-prolyl-L-α-aspartyl-L-α-glutamylglycyl-L-lysyl-L-arginylglycyl-L-α-aspartyl-L-alanyl-L-cysteinyl-L-α-glutamylglycyl-L-α-aspartyl-L-serylglycylglycyl-L-prolyl-L-phenylalanyl-L-valinamide .
  • Function : Promotes tissue repair in bone, skin, cartilage, and cardiovascular systems. Acts via thrombin receptor activation (TRAP-508 mechanism).
  • Key Differences :
    • Larger molecular weight (C₉₇H₁₄₇N₂₉O₃₅S)₃·(C₂H₄O₂)₂ (7,054.00 g/mol) compared to Ac-Asp-Val-Asp-Ala.
    • Contains cysteine and tyrosine residues, enabling disulfide bonding and redox activity, absent in the tetrapeptide.

Epitalon (CAS 307297-39-8)

  • Structure : Tetrapeptide L-alanyl-L-α-glutamyl-L-α-aspartyl-glycine (Ala-Glu-Asp-Gly) .
  • Function : Anti-aging properties; regulates telomerase activity and cellular senescence.
  • Key Differences: Sequence divergence: Epitalon replaces valine and the second aspartate with glutamyl and glycine. Molecular weight: 390.35 g/mol (C₁₄H₂₂N₄O₉) vs. ~450–500 g/mol (estimated for Ac-Asp-Val-Asp-Ala).

L-Alanine,L-valyl-L-valyl-L-leucyl-L-leucyl-L-α-aspartyl-L-phenylalanyl-L-alanyl-L-alanyl (CAS 841264-43-5)

  • Structure: Nonapeptide with hydrophobic residues: Val-Val-Leu-Leu-Asp-Phe-Ala-Ala .
  • Function: Not explicitly stated in evidence, but hydrophobic and aspartyl motifs suggest membrane interaction or enzymatic substrate roles.
  • Key Differences :
    • Longer chain (9 residues) with leucine and phenylalanine, enhancing lipid solubility.
    • Aspartyl placement: Central position (residue 5) vs. positions 1 and 3 in Ac-Asp-Val-Asp-Ala.

Data Table: Structural and Functional Comparison

Compound CAS Number Sequence/Formula Molecular Weight (g/mol) Key Functions
Ac-Asp-Val-Asp-Ala Not provided Ac-Asp-Val-Asp-Ala ~450–500 (estimated) Insufficient data
Rusalatide Acetate 875455-82-6 19-residue peptide (see Section 2.1) 7,054.00 Tissue repair, thrombin activation
Epitalon 307297-39-8 Ala-Glu-Asp-Gly 390.35 Anti-aging, telomerase modulation
CAS 841264-43-5 841264-43-5 Val-Val-Leu-Leu-Asp-Phe-Ala-Ala ~900–950 (estimated) Hypothesized membrane interactions

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